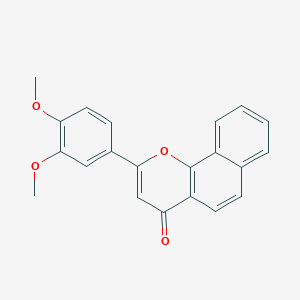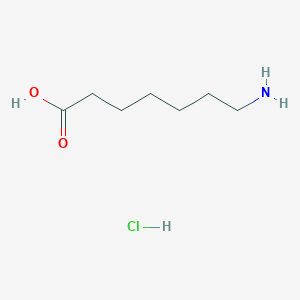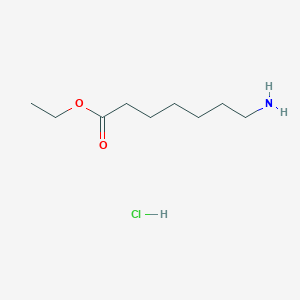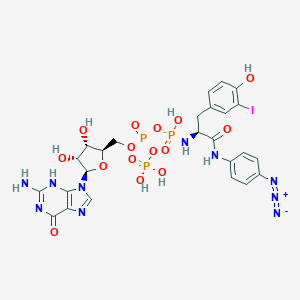
Agtp monoanhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agtp monoanhydride is a chemical compound that is used in scientific research for various purposes. It is a derivative of guanosine triphosphate (GTP) and is used in the study of protein synthesis, signal transduction, and other cellular processes.
Mecanismo De Acción
Agtp monoanhydride acts as a substrate for various enzymes, including aminoacyl-tRNA synthetases and Agtp monoanhydrideases. When it is incorporated into a protein during translation, it provides the energy required for the formation of peptide bonds. When it is hydrolyzed by Agtp monoanhydrideases, it releases energy that is used for various cellular processes, such as signal transduction.
Efectos Bioquímicos Y Fisiológicos
Agtp monoanhydride has various biochemical and physiological effects on cells. It is involved in protein synthesis, which is essential for the growth and maintenance of cells. It is also involved in signal transduction, which is essential for the communication between cells. Additionally, agtp monoanhydride is involved in other cellular processes, such as DNA replication and repair, cell division, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Agtp monoanhydride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used for various purposes, such as protein synthesis and signal transduction. However, one of the limitations of agtp monoanhydride is that it is a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of agtp monoanhydride. One area of research is the study of its role in protein synthesis and signal transduction. Another area of research is the development of new methods for synthesizing and purifying agtp monoanhydride. Additionally, there is a need for further research on the biochemical and physiological effects of agtp monoanhydride on cells.
Métodos De Síntesis
Agtp monoanhydride can be synthesized by the reaction of Agtp monoanhydride with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is purified using chromatography techniques to obtain a pure form of agtp monoanhydride.
Aplicaciones Científicas De Investigación
Agtp monoanhydride is used in scientific research for various purposes. It is commonly used in the study of protein synthesis, where it is used as a substrate for aminoacyl-tRNA synthetases. It is also used in the study of signal transduction, where it is used as a substrate for Agtp monoanhydrideases. Additionally, agtp monoanhydride is used in the study of other cellular processes, such as DNA replication and repair, cell division, and apoptosis.
Propiedades
Número CAS |
129592-79-6 |
|---|---|
Nombre del producto |
Agtp monoanhydride |
Fórmula molecular |
C25H28IN10O15P3 |
Peso molecular |
928.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-N-[(2S)-1-(4-azidoanilino)-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C25H28IN10O15P3/c26-14-7-11(1-6-16(14)37)8-15(22(40)30-12-2-4-13(5-3-12)33-35-28)34-52(42,43)50-54(47,51-53(44,45)46)48-9-17-19(38)20(39)24(49-17)36-10-29-18-21(36)31-25(27)32-23(18)41/h1-7,10,15,17,19-20,24,37-39H,8-9H2,(H,30,40)(H2,34,42,43)(H2,44,45,46)(H3,27,31,32,41)/t15-,17+,19+,20+,24+,54?/m0/s1 |
Clave InChI |
OBGZENGHHQCKOR-SKHSKYBUSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-] |
Sinónimos |
guanosine 5'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl)propionamide monoanhydride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




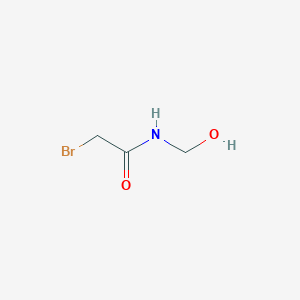
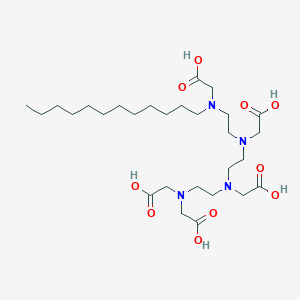
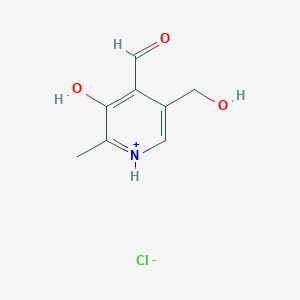

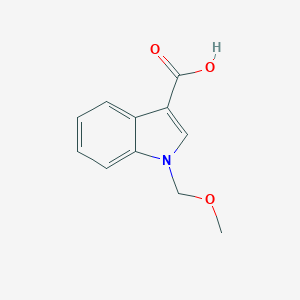
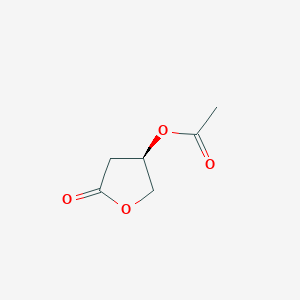
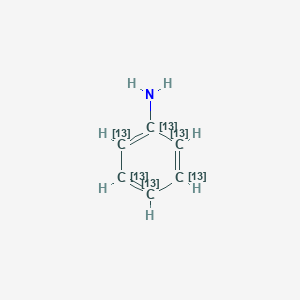
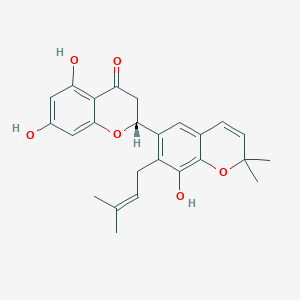
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
